molecular formula C20H18N6O B14543814 N-{2-[(E)-{2-[(Z)-(2-Aminophenyl)diazenyl]phenyl}diazenyl]phenyl}acetamide CAS No. 62189-02-0

N-{2-[(E)-{2-[(Z)-(2-Aminophenyl)diazenyl]phenyl}diazenyl]phenyl}acetamide

Cat. No.: B14543814
CAS No.: 62189-02-0
M. Wt: 358.4 g/mol
InChI Key: XXYPLQWOLPVTLC-UHFFFAOYSA-N
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Description

N-{2-[(E)-{2-[(Z)-(2-Aminophenyl)diazenyl]phenyl}diazenyl]phenyl}acetamide is a complex organic compound with the molecular formula C20H18N6O . This compound is characterized by its intricate structure, which includes multiple diazenyl groups and an acetamide moiety. It is known for its vibrant color properties, making it a significant compound in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(E)-{2-[(Z)-(2-Aminophenyl)diazenyl]phenyl}diazenyl]phenyl}acetamide typically involves the diazotization of 2-aminophenylamine followed by coupling with phenyl diazonium salts. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium intermediates .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and yield. The use of automated systems allows for precise control over the reaction parameters, ensuring high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

N-{2-[(E)-{2-[(Z)-(2-Aminophenyl)diazenyl]phenyl}diazenyl]phenyl}acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitroso derivatives, amine derivatives, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-{2-[(E)-{2-[(Z)-(2-Aminophenyl)diazenyl]phenyl}diazenyl]phenyl}acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-{2-[(E)-{2-[(Z)-(2-Aminophenyl)diazenyl]phenyl}diazenyl]phenyl}acetamide involves its interaction with various molecular targets. The diazenyl groups can undergo redox reactions, leading to the generation of reactive intermediates that interact with cellular components. These interactions can result in the modulation of cellular pathways, contributing to its biological activities .

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[(E)-{2-[(Z)-(2-Aminophenyl)diazenyl]phenyl}diazenyl]phenyl}acetamide
  • N-{2-[(E)-{2-[(Z)-(2-Aminophenyl)diazenyl]phenyl}diazenyl]phenyl}benzamide
  • N-{2-[(E)-{2-[(Z)-(2-Aminophenyl)diazenyl]phenyl}diazenyl]phenyl}formamide

Uniqueness

This compound stands out due to its specific combination of diazenyl groups and an acetamide moiety, which imparts unique chemical and physical properties. Its vibrant color and potential biological activities make it a compound of significant interest in various fields .

Properties

CAS No.

62189-02-0

Molecular Formula

C20H18N6O

Molecular Weight

358.4 g/mol

IUPAC Name

N-[2-[[2-[(2-aminophenyl)diazenyl]phenyl]diazenyl]phenyl]acetamide

InChI

InChI=1S/C20H18N6O/c1-14(27)22-17-10-4-5-11-18(17)24-26-20-13-7-6-12-19(20)25-23-16-9-3-2-8-15(16)21/h2-13H,21H2,1H3,(H,22,27)

InChI Key

XXYPLQWOLPVTLC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC=C1N=NC2=CC=CC=C2N=NC3=CC=CC=C3N

Origin of Product

United States

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